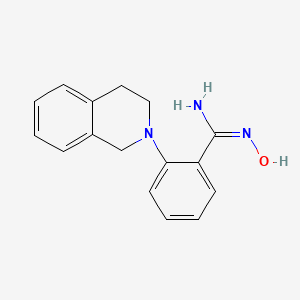
1,4-Naphthalenedione, 2-bromo-8-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-8-methoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C11H7BrO3. It is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 2-bromo-8-methoxynaphthalene-1,4-dione typically involves the bromination of 8-methoxynaphthalene-1,4-dione. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Analyse Des Réactions Chimiques
2-bromo-8-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo redox reactions, where the quinone moiety can be reduced to the corresponding hydroquinone or oxidized to higher oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or biheterocyclic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-bromo-8-methoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antitumoral agents due to their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-8-methoxynaphthalene-1,4-dione involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, it can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
2-bromo-8-methoxynaphthalene-1,4-dione can be compared with other naphthoquinone derivatives, such as:
2-bromo-3-methylamino-naphthalene-1,4-dione: This compound has similar redox properties and biological activities but differs in its substitution pattern.
8-methoxy-1,4-naphthoquinone: Lacks the bromine atom, resulting in different reactivity and biological properties.
2-hydroxy-3-((octylamino)(R-phenyl)methyl)naphthalene-1,4-dione: Exhibits anticancer activity with different molecular targets and pathways.
The uniqueness of 2-bromo-8-methoxynaphthalene-1,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
69833-10-9 |
|---|---|
Formule moléculaire |
C11H7BrO3 |
Poids moléculaire |
267.07 g/mol |
Nom IUPAC |
2-bromo-8-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO3/c1-15-9-4-2-3-6-8(13)5-7(12)11(14)10(6)9/h2-5H,1H3 |
Clé InChI |
KCNYHARDAYOUKZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C(=CC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)







![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11853499.png)




